alpha,beta-Dihydroxyethyl-TPP
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N4O9P2S |
|---|---|
Molecular Weight |
484.36 g/mol |
IUPAC Name |
2-[(2Z)-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1,2-dihydroxyethylidene)-4-methyl-1,3-thiazol-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N4O9P2S/c1-8-12(3-4-26-29(24,25)27-28(21,22)23)30-14(11(20)7-19)18(8)6-10-5-16-9(2)17-13(10)15/h5,19-20H,3-4,6-7H2,1-2H3,(H,24,25)(H2,15,16,17)(H2,21,22,23)/b14-11- |
InChI Key |
LXZUEFPJZTWGEL-KAMYIIQDSA-N |
SMILES |
CC1=C(SC(=C(CO)O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
CC1=C(S/C(=C(/CO)\O)/N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(SC(=C(CO)O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Enzymatic Synthesis and Mechanistic Pathways of Alpha,beta Dihydroxyethyl Tpp
Formation in Transketolase (TK)-Catalyzed Reactionswikidoc.orgnih.govnih.govtaylorandfrancis.com
Transketolase (TK) is a ubiquitous enzyme that plays a central role in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle. wikipedia.orgnih.gov It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. ebi.ac.ukub.edu The formation of the α,β-dihydroxyethyl-TPP intermediate is a pivotal event in the enzyme's catalytic mechanism.
Substrate Specificity and Recognition for alpha,beta-Dihydroxyethyl-TPP Precursors (e.g., Fructose-6-phosphate (B1210287), Xylulose-5-phosphate)wikidoc.orgnih.gov
Transketolase exhibits broad substrate specificity, acting on various ketose and aldose phosphates with chain lengths ranging from three to seven carbons. nih.govmdpi.com However, it displays a high degree of specificity for the stereoconfiguration of the hydroxyl groups on the donor ketose substrate. wikipedia.org The hydroxyl groups at the C-3 and C-4 positions of the ketose donor must be in the D-threo configuration. wikipedia.org
Key donor substrates for the formation of α,β-dihydroxyethyl-TPP include:
D-xylulose-5-phosphate (X5P) wikipedia.orgnih.gov
Fructose-6-phosphate (F6P) wikipedia.orgnih.gov
Sedoheptulose-7-phosphate nih.gov
The enzyme's active site has a narrow channel, and substrates conform to a slightly extended form upon binding. wikipedia.org Specific amino acid residues, such as Asp477, His263, and His30, form hydrogen bonds with the substrate's hydroxyl and aldehyde groups, ensuring proper orientation and stereochemistry.
Table 1: Substrate Specificity of Transketolase
| Substrate Type | Examples | Role in Reaction |
| Donor Ketoses | D-xylulose-5-phosphate, Fructose-6-phosphate, Sedoheptulose-7-phosphate | Provide the two-carbon ketol unit |
| Acceptor Aldoses | D-ribose-5-phosphate, D-erythrose-4-phosphate, D-glyceraldehyde-3-phosphate | Accept the two-carbon unit |
Role of the Thiazolium Carbanion and Nucleophilic Attackwikidoc.orgnih.govwikipedia.orgebi.ac.uk
The catalytic mechanism is initiated by the deprotonation of the C2 atom of the thiazolium ring of the TPP cofactor, forming a reactive carbanion (ylide). wikipedia.orgwikipedia.org This deprotonation is facilitated by a conserved glutamate (B1630785) residue in human transketolase. ebi.ac.uk The resulting carbanion is a potent nucleophile.
The key steps involving the thiazolium carbanion are:
The carbanion performs a nucleophilic attack on the C2 carbonyl carbon of the donor ketose substrate (e.g., xylulose-5-phosphate). ebi.ac.ukacs.org
This attack leads to the formation of a covalent bond between the TPP cofactor and the substrate, creating the α,β-dihydroxyethyl-TPP intermediate.
The formation of this intermediate facilitates the cleavage of the C2-C3 bond of the ketose substrate. wikipedia.org
Stereochemical Aspects of this compound Formationnih.gov
The formation of the α,β-dihydroxyethyl-TPP intermediate is a stereospecific process. The enzyme's active site architecture dictates the precise orientation of the substrate relative to the TPP cofactor, ensuring the correct stereochemistry of the intermediate. wikipedia.org The resulting α,β-dihydroxyethyl moiety attached to the TPP has a specific three-dimensional arrangement. nih.gov Studies have shown that the α-carbanion/enamine intermediate exists in a planar E-configuration. nih.gov This stereochemical control is crucial for the subsequent transfer of the two-carbon unit to the acceptor aldose.
Proton Transfer and Electron Delocalization within the Intermediatenih.gov
Following the nucleophilic attack, a series of proton transfers and electron delocalizations occur within the active site. Histidine residues, such as His263 and His481 in yeast TK, play a crucial role as proton donors and acceptors. nih.gov
The thiazolium ring of TPP acts as an "electron sink," stabilizing the negative charge that develops during the reaction. ebi.ac.uk This electron delocalization is critical for lowering the activation energy of the bond cleavage and facilitating the formation of the resonance-stabilized α-carbanion/enamine intermediate. nih.gov The 4'-aminopyrimidine ring of TPP is also believed to play a role in this process. acs.org
Product Release and Enzyme Regeneration Cyclewikidoc.orgnih.gov
Once the C2-C3 bond of the donor ketose is cleaved, the first product, an aldose phosphate (e.g., glyceraldehyde-3-phosphate), is released from the active site. wikipedia.org The two-carbon α,β-dihydroxyethyl group remains covalently attached to the TPP.
The catalytic cycle proceeds as follows:
An acceptor aldose (e.g., ribose-5-phosphate) enters the active site. wikipedia.org
The α,β-dihydroxyethyl group is transferred from TPP to the acceptor aldose, forming a new ketose phosphate (e.g., sedoheptulose-7-phosphate). wikipedia.org
This new ketose product is released, and the TPP cofactor is regenerated in its active carbanion form, ready to start another catalytic cycle. ebi.ac.uk
Formation in Phosphoketolase (PKT)-Catalyzed Reactionsnih.govacs.orgmicrobenotes.com
Phosphoketolase (PKT) is a key enzyme in the phosphoketolase pathway, a metabolic route found in some bacteria, such as Bifidobacterium. taylorandfrancis.comnih.gov Similar to transketolase, PKT is a TPP-dependent enzyme. wikipedia.org It catalyzes the phosphorolytic cleavage of ketose phosphates. nih.gov
The formation of α,β-dihydroxyethyl-TPP in PKT-catalyzed reactions shares similarities with the transketolase mechanism. The enzyme utilizes substrates like fructose-6-phosphate and xylulose-5-phosphate. nih.govnih.gov The reaction is initiated by the nucleophilic attack of the TPP carbanion on the carbonyl carbon of the ketose substrate. nih.gov This leads to the formation of the covalent α,β-dihydroxyethyl-TPP intermediate. nih.govproteopedia.org However, a key distinction in the PKT mechanism is a subsequent dehydration step of this intermediate. nih.govnih.gov
Table 2: Comparison of α,β-Dihydroxyethyl-TPP Formation in Transketolase and Phosphoketolase
| Feature | Transketolase (TK) | Phosphoketolase (PKT) |
| Primary Function | Transfer of a two-carbon unit | Phosphorolytic cleavage |
| Donor Substrates | Xylulose-5-phosphate, Fructose-6-phosphate, Sedoheptulose-7-phosphate | Xylulose-5-phosphate, Fructose-6-phosphate |
| Acceptor Substrates | Aldose phosphates | Inorganic phosphate |
| Key Mechanistic Step | Reversible transfer of the α,β-dihydroxyethyl group | Dehydration of the α,β-dihydroxyethyl-TPP intermediate |
| Final Products | A new ketose and a new aldose | Acetyl-phosphate and an aldose phosphate |
Substrate Specificity of Phosphoketolase in this compound Formation
Phosphoketolases (PKTs) are thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes central to the metabolic pathways of various microbes. nih.govrcsb.org The formation of the pivotal intermediate, α,β-dihydroxyethyl-TPP (DHETPP), is directly coupled to the substrate specificity of the phosphoketolase enzyme. nih.govnih.gov These enzymes are categorized based on their preference for either xylulose 5-phosphate (X5P) or fructose (B13574) 6-phosphate (F6P), with some demonstrating dual specificity. researchgate.netproteopedia.org
The catalytic process begins with the TPP ylid attacking the carbonyl carbon of the ketose phosphate substrate, forming a covalent adduct. researchgate.net This is followed by the cleavage of a C-C bond, which releases an aldose phosphate (glyceraldehyde 3-phosphate from X5P or erythrose 4-phosphate from F6P) and generates the α,β-dihydroxyethyl-TPP intermediate. nih.govproteopedia.org The enzyme's specificity for its substrate is a critical determinant in the initiation of this pathway. researchgate.net
Structural and computational studies have revealed that the active site's architecture dictates this substrate preference. nih.govresearchgate.net Specific amino acid residues are instrumental in binding and orienting the substrate for catalysis. For example, crystallographic and theoretical studies have pinpointed several histidine residues (His64, His97, His142, His320, and His553) as having key mechanistic roles in the formation of the DHETPP intermediate. nih.gov The high degree of conservation of these residues across different PKT enzymes underscores their importance. nih.gov Furthermore, research has demonstrated that mutating specific active site residues can alter substrate specificity, thereby affecting the efficiency of α,β-dihydroxyethyl-TPP formation from a given ketose phosphate. researchgate.net
| Enzyme Type | Typical Substrate(s) | Aldose Phosphate Product |
| Xylulose 5-phosphate phosphoketolase (XPK) | Xylulose 5-phosphate (X5P) | Glyceraldehyde 3-phosphate |
| Fructose 6-phosphate phosphoketolase (FPK) | Fructose 6-phosphate (F6P) | Erythrose 4-phosphate |
| Xylulose 5-phosphate/fructose 6-phosphate phosphoketolase (XFPK) | Xylulose 5-phosphate (X5P) and Fructose 6-phosphate (F6P) | Glyceraldehyde 3-phosphate and Erythrose 4-phosphate |
Distinctive Dehydration Step in PKT Mechanism Involving the Intermediate
A defining characteristic of the phosphoketolase mechanism is the unique dehydration of the α,β-dihydroxyethyl-TPP intermediate. nih.govrcsb.org This step distinguishes the PKT pathway from those of other TPP-dependent enzymes like transketolase. nih.gov Instead of the protonation event often seen in other enzymes, phosphoketolase facilitates the elimination of a water molecule from the DHETPP intermediate. nih.govresearchgate.net
This dehydration reaction is a crucial component of the catalytic cycle, leading to the formation of a vinyl-TPP intermediate. nih.gov Subsequently, this intermediate is subjected to an attack by inorganic phosphate, a process known as phosphorolysis. nih.govresearchgate.net This final step results in the cleavage of the bond linking TPP to the two-carbon fragment, releasing acetyl phosphate and regenerating the TPP ylid for subsequent catalytic rounds. nih.govproteopedia.org The crystal structures of phosphoketolase from Bifidobacterium breve with its intermediates have provided significant insight into this dehydration mechanism. nih.govrcsb.org
Considerations for Proposed or Theoretical Formation in Other TPP-Dependent Systems
Comparison with alpha-Hydroxyethyl-TPP in Pyruvate (B1213749) Dehydrogenase and Decarboxylase
The α,β-dihydroxyethyl-TPP intermediate of the phosphoketolase pathway offers a valuable comparison to the α-hydroxyethyl-TPP intermediate (sometimes called active acetaldehyde) found in other TPP-dependent enzymes like pyruvate dehydrogenase (PDH) and pyruvate decarboxylase (PDC). nih.govgonzaga.edufiveable.me
In the pyruvate dehydrogenase complex, the decarboxylation of pyruvate leads to the formation of α-hydroxyethyl-TPP. fiveable.mejumedicine.comquizlet.com This intermediate is then oxidized, and the acetyl group is transferred to lipoamide, ultimately forming acetyl-CoA. fiveable.mejumedicine.com Similarly, pyruvate decarboxylase catalyzes the decarboxylation of pyruvate to form α-hydroxyethyl-TPP, which is then protonated to release acetaldehyde (B116499). proteopedia.orgwikipedia.org
The fundamental distinction between these intermediates lies in their hydroxylation. The α,β-dihydroxyethyl-TPP in phosphoketolases has hydroxyl groups on both its α and β carbons, a direct result of its ketose phosphate precursors. nih.gov In contrast, the α-hydroxyethyl-TPP formed from pyruvate in PDH and PDC has only one hydroxyl group at the α-position. gonzaga.edufiveable.me This structural difference is responsible for the divergent subsequent catalytic steps, with the dihydroxyethyl intermediate undergoing dehydration in PKTs. nih.gov
| Feature | α,β-Dihydroxyethyl-TPP | α-Hydroxyethyl-TPP |
| Enzyme | Phosphoketolase | Pyruvate Dehydrogenase, Pyruvate Decarboxylase |
| Typical Substrate | Xylulose 5-phosphate, Fructose 6-phosphate | Pyruvate |
| Structure of TPP-bound fragment | Two-carbon unit with hydroxyl groups at α and β positions | Two-carbon unit with a hydroxyl group at the α position |
| Immediate Fate of Intermediate | Dehydration | Oxidation and transfer (PDH) or Protonation and release (PDC) |
| Key Product(s) | Acetyl phosphate | Acetyl-CoA (PDH), Acetaldehyde (PDC) |
Potential as a Transient Intermediate in Broad-Specificity TPP Enzymes
The possibility of α,β-dihydroxyethyl-TPP forming as a transient intermediate in TPP-dependent enzymes with broader substrate specificity is a topic of theoretical exploration. core.ac.uk In principle, an enzyme capable of acting on a variety of aldehyde or ketone substrates could bind a substrate that leads to the formation of a dihydroxyethyl-TPP species. acs.org
For such an intermediate to form, the enzyme would need to accommodate a suitable substrate, such as a four-carbon ketose, and catalyze the initial nucleophilic attack and subsequent C-C bond cleavage. However, the transient nature of such an intermediate would make it difficult to detect experimentally. acs.orgnih.gov The subsequent catalytic steps would depend on the specific architecture of the enzyme's active site. nih.gov Without the specific residues required to facilitate the characteristic dehydration and phosphorolysis seen in phosphoketolases, it is more probable that such a fleeting intermediate, if it were to form, would undergo protonation, similar to the reaction pathway in enzymes like transketolase or pyruvate decarboxylase. dntb.gov.ua This would likely lead to the release of a dihydroxyethyl-aldehyde product. Therefore, while theoretically plausible, the formation of a catalytically significant α,β-dihydroxyethyl-TPP intermediate appears to be a specialized capability of phosphoketolase enzymes. core.ac.uknasa.gov
Structural Biology and Conformational Dynamics of Enzyme Bound Alpha,beta Dihydroxyethyl Tpp
Crystallographic Analysis of Enzyme-Intermediate Complexes
X-ray crystallography has been an indispensable tool for capturing high-resolution "snapshots" of the DHE-TPP intermediate trapped within the active site of enzymes, particularly transketolase from Saccharomyces cerevisiae (yeast). researchgate.netwsu.edunih.gov These studies provide a static yet detailed view of the atomic interactions that govern the stability and reactivity of this key intermediate.
Through techniques like cryocrystallography, researchers have successfully determined the three-dimensional structure of the DHE-TPP intermediate within the active site of yeast transketolase to a resolution of 1.9 Å. wsu.edunih.gov By soaking crystals of the holoenzyme (enzyme with bound TPP cofactor) with a donor substrate such as hydroxypyruvate, the reaction is initiated, leading to the accumulation of the DHE-TPP intermediate. researchgate.netwsu.edunih.gov The resulting electron density maps clearly show the covalent bond between the substrate fragment and the TPP cofactor, confirming the formation of the intermediate. researchgate.netnih.gov These studies have revealed a planar α-carbanion/enamine intermediate with an E-configuration. researchgate.netwsu.edunih.gov The high occupancy of the intermediate in both active sites of the transketolase dimer suggests that both sites are catalytically competent, arguing against a "half-of-the-sites" reactivity model in this specific case. wsu.edunih.gov
The stability of the DHE-TPP intermediate is maintained through a network of specific interactions with conserved amino acid residues in the enzyme's active site. In yeast transketolase, several histidine residues play crucial roles. researchgate.netrcsb.org The α,β-dihydroxyethyl moiety is held in place by a number of hydrogen bonds. nih.gov Specifically, the α-hydroxyl oxygen forms a hydrogen bond with the side chain of His481, while the β-hydroxyl oxygen interacts with His103. nih.gov His69 also contributes to stabilization, albeit indirectly, through a water molecule that bridges the intermediate to the enzyme. researchgate.netwsu.edunih.gov Site-directed mutagenesis studies have corroborated the importance of these residues; for instance, replacing His69 or His481 with alanine (B10760859) significantly impairs catalytic activity and increases the Michaelis constant (KM) for the donor substrate, indicating their role in intermediate recognition and orientation. rcsb.org
| Interacting Residue (Yeast TK) | Role in Stabilizing α,β-Dihydroxyethyl-TPP Intermediate | Type of Interaction |
| His481 | Directly interacts with the α-hydroxyl oxygen of the intermediate. nih.gov Essential for proper orientation and stabilization. rcsb.org | Hydrogen Bond |
| His103 | Interacts with the β-hydroxyl oxygen of the intermediate. nih.gov | Hydrogen Bond |
| His69 | Indirectly interacts with the β-hydroxyl oxygen via a water molecule. researchgate.netwsu.edunih.gov Required for recognition of the hydroxyl group and proper orientation of the intermediate. rcsb.org | Water-mediated Hydrogen Bond |
A characteristic feature of TPP bound to TPP-dependent enzymes is the adoption of a specific "V-conformation". frontiersin.orgpnas.orgwikipedia.org This conformation is crucial for catalysis as it brings the N4' atom of the aminopyrimidine ring into close proximity with the C2 atom of the thiazolium ring. nih.govwikipedia.org This arrangement is a prerequisite for the deprotonation of the C2 atom, leading to the formation of the reactive TPP carbanion (or ylide) that initiates the attack on the substrate. nih.gov Crystallographic studies confirm that both the TPP cofactor in the holoenzyme and the DHE-TPP intermediate maintain this V-conformation within the active site. nih.govpnas.org This conserved conformation underscores its fundamental importance throughout the catalytic cycle.
The active site of transketolase is not a rigid structure. It possesses flexible loops that play a significant role in substrate binding and catalysis. wikipedia.orgwikidoc.org Upon cofactor binding, these loops can adopt a more ordered, "closed" conformation, making the TPP cofactor accessible for the reaction while shielding it from the solvent. wikipedia.orgwikidoc.orgnih.gov This precise geometry creates a narrow substrate channel that accommodates substrates in a slightly extended form. wikidoc.org The architecture of the active site is finely tuned to stabilize the DHE-TPP intermediate. The lack of significant conformational changes in the enzyme upon formation of the intermediate suggests that the active site is pre-poised for catalysis, efficiently stabilizing the transition states and intermediates without requiring large structural rearrangements. researchgate.netwsu.edunih.gov
Conformational State of TPP and the Intermediate within the Active Site (V-conformation)
Cryo-Electron Microscopy (Cryo-EM) Applications for Intermediate Trapping and Characterization
While X-ray crystallography has been the primary method for visualizing the DHE-TPP intermediate, recent advancements in cryo-electron microscopy (cryo-EM) offer a powerful complementary approach. Cryo-EM allows for the structural determination of protein complexes in a near-native, vitrified state, without the need for crystallization. This can be particularly advantageous for trapping transient intermediates or studying large, flexible complexes. nih.govacs.org
High-resolution cryo-EM has been successfully used to study large multienzyme complexes that utilize TPP, such as the 2-oxoglutarate dehydrogenase complex. nih.gov These studies have provided insights into domain reorganization and the shuttling of reaction intermediates between different active sites. nih.gov While specific cryo-EM studies focusing solely on trapping the α,β-dihydroxyethyl-TPP intermediate in a single enzyme like transketolase are not yet widely reported, the technology holds significant promise. The ability to solve structures at various temperatures ("temperature-resolved cryo-EM") could allow for the visualization of temperature-dependent conformational changes and the trapping of intermediates that are only stable under specific conditions. acs.org This could provide a more dynamic picture of the catalytic cycle, capturing snapshots of the enzyme and the DHE-TPP intermediate in various functional states.
Active Site Architecture and Subunit Interface Contributions to Intermediate Binding
The active sites of homodimeric TPP-dependent enzymes like transketolase are typically located at the interface between the two subunits. nih.govroyalsocietypublishing.orgiucr.org This dimeric arrangement is fundamental to their function, as residues from both monomers contribute to the formation of a single, complete active site. nih.goviucr.orgmdpi.com
Advanced Mechanistic Investigations and Biophysical Characterization of Alpha,beta Dihydroxyethyl Tpp
Kinetic Isotope Effects (KIEs) in Elucidating Rate-Limiting Steps of Intermediate Turnover
Kinetic Isotope Effects (KIEs) are a powerful tool for deducing reaction mechanisms by observing changes in reaction rates when an atom in a reactant is replaced with one of its heavier isotopes. This rate change can reveal whether the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.
While comprehensive KIE studies specifically targeting the turnover of the α,β-dihydroxyethyl-TPP intermediate are not extensively documented, the principles can be applied to understand its catalytic cycle. For instance, a solvent deuterium (B1214612) KIE (where H₂O is replaced with D₂O) can probe the role of proton transfers in the reaction. A measured solvent deuterium KIE of 1.5 on the initial velocity of a TPP-dependent enzyme suggests that a proton transfer step is at least partially rate-limiting. science.gov
Furthermore, substrate KIEs can be employed. Using a substrate specifically labeled with deuterium at a position where a C-H bond is cleaved can help determine if this cleavage is the slow step. For example, a substrate deuterium KIE of 1.8 was measured on the initial velocity in a single-turnover experiment with a TPP-dependent enzyme, indicating that C-H bond cleavage is a key part of the rate-determining step. science.gov In the context of α,β-DHE-TPP turnover, labeling could distinguish between the rate-limiting nature of C-C bond cleavage versus subsequent protonation or product release steps.
Table 1: Application of KIEs to Analyze α,β-DHE-TPP Turnover
| Isotopic Substitution | Potential Step Probed | Expected Outcome for Rate-Limiting Step |
|---|---|---|
| Solvent (D₂O) | Proton transfer to/from the intermediate | Normal KIE (kH/kD > 1) if proton transfer is rate-limiting. nih.gov |
| Substrate C-2 (¹³C) | C-C bond cleavage to form the intermediate | Normal KIE (k¹²/k¹³ > 1) if bond cleavage is rate-limiting. |
pH Dependence of alpha,beta-Dihydroxyethyl-TPP Formation and Reactivity
The formation and reactivity of the α,β-dihydroxyethyl-TPP intermediate are highly dependent on the pH of the reaction environment. This dependence stems from the requirement for specific ionization states of amino acid residues within the enzyme's active site that participate directly in catalysis and stabilization of the intermediate.
Enzymes like transketolase and pyruvate (B1213749) decarboxylase have active sites containing key residues, such as glutamate (B1630785) and histidine, that act as proton donors and acceptors. nih.gov For example, a conserved glutamate residue is often involved in the proton relay system that facilitates the deprotonation of the TPP cofactor's C2 atom to form the reactive ylid, the first step in the mechanism. nih.gov The catalytic activity of these enzymes is typically measured at a specific pH, such as 7.6 or 8.0, to ensure optimal conditions. nih.govnih.gov
The stability of the α,β-DHE-TPP intermediate itself is influenced by the protonation state of nearby residues. Histidine residues have been shown to be critical for stabilizing the intermediate through hydrogen bonding. For instance, crystallographic studies of yeast transketolase with a bound α,β-dihydroxyethyl-thiamin intermediate revealed that a histidine residue (His-481) forms a hydrogen bond with the C2 hydroxyl group of the intermediate, while another (His-103) interacts with the β-hydroxyl oxygen. The pKa values of these histidine residues mean that their ability to form these stabilizing interactions is directly controlled by the pH.
Table 2: Influence of pH on Key Catalytic Events
| pH Range | Effect on Active Site Residues | Consequence for α,β-DHE-TPP |
|---|---|---|
| Acidic (e.g., <6) | Protonation of key histidine and glutamate residues. | Impeded ylid formation; potential destabilization of the negatively charged intermediate. |
| Neutral (e.g., 7-8) | Optimal protonation states for general acid/base catalysis. | Efficient formation and stabilization of the intermediate. nih.gov |
Therefore, pH profile studies are essential for defining the optimal catalytic conditions and for identifying the pKa values of the critical residues involved in the lifecycle of the α,β-DHE-TPP intermediate.
Pre-Steady-State Kinetic Analysis of Intermediate Accumulation and Breakdown
The most common technique for these measurements is stopped-flow spectroscopy, where small volumes of enzyme and substrate are rapidly mixed, and the reaction is monitored in real-time using a spectroscopic probe. numberanalytics.com The formation of the α,β-DHE-TPP intermediate in transketolase can be followed by observing changes in absorbance or fluorescence. researchgate.net
By analyzing the kinetic traces from these experiments, researchers can determine the microscopic rate constants for individual steps in the catalytic cycle, such as:
k_form: The rate constant for the formation of the α,β-DHE-TPP intermediate from the donor substrate.
k_breakdown: The rate constant for the breakdown of the intermediate, either through reaction with an acceptor substrate or through protonation and product release.
This analysis provides a much more detailed mechanistic picture than is available from steady-state measurements alone, which only yield composite constants like kcat and KM. numberanalytics.com For example, pre-steady-state analysis can reveal whether the rate-limiting step occurs before, during, or after the formation of the key intermediate.
Table 3: Hypothetical Rate Constants from Pre-Steady-State Analysis of α,β-DHE-TPP
| Kinetic Step | Rate Constant | Typical Timescale | Information Gained |
|---|---|---|---|
| Substrate Binding | k_on / k_off | Milliseconds | Affinity of the enzyme for its substrates. |
| Intermediate Formation | k_form | Milliseconds to Seconds | Rate of C-C bond cleavage and covalent adduct formation. |
Spectroscopic Techniques for Monitoring Intermediate Dynamics
UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the formation of the α,β-DHE-TPP intermediate due to changes in the electronic environment of the TPP cofactor upon covalent modification. The conjugated π-system of the thiazolium ring of TPP is sensitive to these changes.
The formation of the α-carbanion/enamine of α,β-DHE-TPP in enzymes like transketolase leads to the appearance of a new absorption band. nih.gov For example, reacting 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) with the substrate analog hydroxypyruvate (HPA) results in the formation of a new absorbance feature between 300 and 350 nm, which is characteristic of the stabilized carbanion/enamine intermediate. nih.gov Similar spectral changes have been observed in transketolase, allowing the reaction to be monitored. researchgate.net The reduction of potassium ferricyanide, which can be monitored at 420 nm, is also used as an indirect assay that depends on the formation of the carbanion intermediate. nih.gov
Table 4: Characteristic UV-Vis Absorption Maxima (λmax)
| Species | Typical λmax (nm) | Origin of Transition |
|---|---|---|
| Enzyme-Bound TPP | ~250-280 nm | π→π* transitions within the pyrimidine (B1678525) and thiazolium rings. |
These distinct spectral signatures allow for real-time tracking of the intermediate's concentration during pre-steady-state and steady-state kinetic experiments.
Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled atomic-level detail about the structure and dynamics of enzymatic intermediates. For TPP-dependent enzymes, ¹H NMR has been successfully used to directly detect and quantify various covalent intermediates, including α,β-dihydroxyethyl-TPP (DHE-ThDP). acs.orgnih.govacs.org
The method typically involves running the enzymatic reaction for a set time and then rapidly quenching it with acid. acs.org This process denatures the enzyme and releases the stabilized intermediates, which are stable enough at low pH for analysis. The different TPP adducts can be distinguished because their protons, particularly the C6'-H proton of the aminopyrimidine ring, have unique chemical shifts. acs.orgresearchgate.net By integrating the signals, the relative concentrations of each intermediate at steady-state can be determined, providing insight into the microscopic rate constants of individual catalytic steps. nih.gov
Table 5: Reported ¹H NMR Chemical Shifts for TPP Intermediates
| Compound | Key Proton | Chemical Shift (δ, ppm) at pH 0.75 |
|---|---|---|
| Thiamin Diphosphate (ThDP) | C6'-H | ~8.05 |
| 2-(1-hydroxyethyl)-ThDP (HEThDP) | C6'-H | ~8.20 |
Data adapted from published spectra. acs.orgresearchgate.net
This approach, especially when combined with site-directed mutagenesis, allows researchers to assign the roles of specific active site residues to individual steps in the catalytic cycle, such as substrate binding, decarboxylation, or product release. nih.gov
While the α,β-dihydroxyethyl-TPP intermediate is not a radical species, Electron Paramagnetic Resonance (EPR) spectroscopy is crucial for studying radical analogs that provide profound insight into the electronic structure of TPP-bound intermediates. A key example is the hydroxyethylidene-TPP (HE-TPP) radical intermediate, which is formed in 2-oxoacid oxidoreductases like pyruvate:ferredoxin oxidoreductase (PFOR). nih.govnih.gov
This radical intermediate is generated by the one-electron oxidation of the enamine intermediate. It can be trapped and studied by EPR spectroscopy, which detects unpaired electrons. The analysis of the EPR spectrum, including the g-values and hyperfine couplings to magnetic nuclei (e.g., ¹H, ¹³C, ¹⁵N), reveals how the unpaired electron's spin is distributed across the molecule. nih.gov
Studies on the HE-TPP radical have shown that the unpaired spin is significantly delocalized over the entire thiazolium ring and the attached hydroxyethylidene moiety. nih.gov This delocalization is a key feature of TPP's ability to stabilize high-energy intermediates. The data from these EPR studies are consistent with a planar π-radical structure, providing a detailed picture of the electronic environment that is relevant to understanding the stabilization of the non-radical α,β-DHE-TPP as well. nih.gov
Table 6: EPR Parameters for the HE-TPP Radical Intermediate in PFOR
| Parameter | Description | Reported Value |
|---|---|---|
| gₓ | g-tensor component | 2.0079 |
| gᵧ | g-tensor component | 2.0053 |
| gₐ | g-tensor component | 2.0021 |
| A‖ (¹⁵N) | Parallel hyperfine coupling to ¹⁵N at thiazole (B1198619) N | 18 G |
Data from EPR spectral simulations of the intermediate in Moorella thermoacetica PFOR. nih.gov
NMR Spectroscopy for Structural and Dynamic Insights
Strategies for Trapping and Stabilization of this compound for Ex Situ Analysis
The transient nature of the α,β-dihydroxyethyl-thiamine pyrophosphate (α,β-DHE-TPP) intermediate poses a significant challenge to its detailed characterization. Its fleeting existence within the enzyme active site necessitates specialized strategies to capture and stabilize it for analysis outside of its native catalytic environment (ex situ). Researchers have developed several sophisticated methods, primarily centered around cryo-trapping and rapid chemical quenching, to isolate this key intermediate and subject it to powerful analytical techniques.
Cryo-Trapping for Crystallographic Analysis
One of the most powerful methods for visualizing an enzyme-bound intermediate is cryo-trapping coupled with X-ray crystallography. This technique involves flash-freezing enzyme crystals after the reaction has been initiated, effectively trapping the intermediate in a stable state within the active site.
Detailed research on transketolase from Saccharomyces cerevisiae has successfully utilized this approach to capture the α,β-DHE-TPP intermediate. researchgate.net By adding the donor substrate hydroxypyruvate to transketolase crystals, the α,β-DHE-TPP intermediate was allowed to accumulate before being cryo-trapped. The subsequent X-ray diffraction analysis provided a high-resolution (1.9 Å) snapshot of the intermediate bound within the enzyme's catalytic center. researchgate.net This structural data revealed that the intermediate is firmly held in place and stabilized by a network of hydrogen bonds with specific active site residues, preventing its further reaction and allowing for its direct observation. researchgate.net The analysis indicated that no significant conformational changes occur in the enzyme upon formation of the intermediate, suggesting the active site is pre-organized for catalysis. researchgate.net
| Parameter | Finding | Source |
| Enzyme | Transketolase (TK) from Saccharomyces cerevisiae | researchgate.net |
| Method | Cryocrystallography | researchgate.net |
| Resolution | 1.9 Å | researchgate.net |
| Stabilizing Interactions | Direct hydrogen bonds to His-103 and His-481 | researchgate.net |
| Indirect hydrogen bond to His-69 via a water molecule | researchgate.net | |
| Observed Conformation | Planar α-carbanion/enamine intermediate (E-configuration) | researchgate.net |
Chemical Quenching for Spectroscopic Analysis
Chemical quenching is a widely used strategy to halt enzymatic reactions at specific time points, allowing for the analysis of intermediates in solution. This typically involves rapidly changing the pH, often by adding a strong acid, which denatures the enzyme and stops catalysis. The quenched mixture can then be analyzed by various spectroscopic methods.
For TPP-dependent enzymes, reactions can be quenched using agents like trichloroacetic acid (TCA) in deuterated solvents, preparing the sample for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This method has been employed to monitor the time course of the formation of hydroxyethyl-TPP (HEThDP), a closely related intermediate, in variants of the pyruvate dehydrogenase complex. nih.gov By using isotopically labeled substrates or cofactors, NMR can provide detailed information about the structure and concentration of the trapped intermediate. nih.gov
Another approach involves quenching the reaction with a mixture of organic solvents and acids, such as methanol/glacial acetic acid, followed by extraction and analysis using techniques like gas chromatography (GC) or mass spectrometry (MS). pnas.org While this method was described for analyzing lipid-soluble products, the principle of rapid quenching is directly applicable to trapping water-soluble intermediates like α,β-DHE-TPP for subsequent analysis by High-Performance Liquid Chromatography (HPLC) and MS. researchgate.net Advanced chemical trapping may also involve derivatization reagents that react specifically with the intermediate to form a stable adduct, which can be more easily detected and characterized. nih.gov
| Trapping Strategy | Quenching Agent | Primary Analysis Method | Research Context | Source |
| Acid Quenching | Trichloroacetic acid (TCA) in DCl | ¹H NMR Spectroscopy | Monitoring formation of HEThDP in Pyruvate Dehydrogenase variants | nih.gov |
| Solvent Quenching | Methanol / Glacial Acetic Acid | Gas Chromatography (GC) / MS | Analysis of reaction products from 2-hydroxyphytanoyl-CoA lyase | pnas.org |
| Derivatization | O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Trapping of aldehyde-containing shunt products in ThiC reaction | nih.gov |
| Carrier-aided Analysis | Acid Quench | HPLC / pH-rate profile | Characterization of synthetic Acetyl-TPP from quenched mixtures | nih.gov |
These trapping and stabilization strategies are indispensable for overcoming the inherent instability of the α,β-DHE-TPP intermediate. By providing snapshots of its structure and allowing for its quantification and characterization ex situ, these methods have been crucial in elucidating the detailed catalytic mechanisms of TPP-dependent enzymes.
Computational Chemistry and Molecular Modeling of Alpha,beta Dihydroxyethyl Tpp Reactivity
Quantum Mechanical (QM) Studies of TPP Carbanion and Intermediate Stability
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and stability of the thiamine (B1217682) pyrophosphate (TPP) carbanion and its subsequent intermediates, such as α,β-dihydroxyethyl-TPP. The formation of the TPP ylide, or carbanion, is the initial and crucial step in TPP-dependent enzyme catalysis. plos.org This is followed by the nucleophilic attack of the ylide on a carbonyl substrate, leading to the formation of intermediates like α,β-dihydroxyethyl-TPP. researchgate.net
Density Functional Theory (DFT) calculations are frequently employed to investigate the stability of these species. Studies have explored the electronic and geometric properties of metalloporphyrin intermediates, providing a framework for understanding the electronic structure's role in reactivity. mdpi.com The stability of carbanions is influenced by factors such as electron delocalization and the presence of stabilizing functional groups. wsu.edu In the context of TPP, the thiazolium ring plays a critical role in stabilizing the negative charge of the carbanion.
The α,β-dihydroxyethyl-TPP intermediate, also known as the Breslow intermediate, has been the subject of significant computational study. acs.orgnih.govnih.govrsc.org DFT studies have been used to analyze the stability of analogues of the Breslow intermediate, revealing insights into the factors that govern their formation and reactivity. acs.orgnih.govnih.govrsc.org For instance, the geometry of the nucleophilic olefin in these intermediates likely plays a significant role in determining the stereochemical outcome of the catalyzed reactions. nih.gov QM studies have also been used to investigate the potential for isolating these reactive intermediates. researchgate.net
| Computational Method | System Studied | Key Findings | Reference(s) |
| Density Functional Theory (DFT) | Analogues of the Breslow intermediate | Provided insights into the stability and reactivity of these key intermediates. | acs.orgnih.govnih.govrsc.org |
| DFT | Metalloporphyrin intermediates | Explored the role of electronic structure in determining function and reactivity. | mdpi.com |
| DFT | Four-membered N-heterocyclic carbene-based Breslow intermediates | High barrier for the second step of benzoin (B196080) condensation suggests high probability of isolating the intermediate. | researchgate.net |
Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzymatic Catalysis
To accurately model enzymatic reactions involving α,β-dihydroxyethyl-TPP, combined quantum mechanical/molecular mechanical (QM/MM) simulations are employed. This hybrid approach treats the chemically active region (the TPP cofactor and the substrate) with a high level of QM theory, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field. acs.orgacs.orgresearchgate.net This allows for the investigation of the reaction mechanism within the complex and influential environment of the enzyme active site.
QM/MM studies on human transketolase have provided a detailed picture of the complete catalytic cycle, including the formation of the α,β-dihydroxyethyl-TPP intermediate. acs.orgacs.orgresearchgate.net These simulations have elucidated the roles of key active site residues in cofactor activation and catalysis. For instance, in human transketolase, His110 is proposed to be involved in the activation of ThDP. acs.orgacs.org The simulations also show that the H2N4' group of the TPP cofactor plays a role in the self-stabilization of the cofactor and the Breslow intermediate. acs.org
These computational models have been validated by their ability to reproduce experimental observations, such as high-resolution crystallographic structures of reaction intermediates. acs.orgacs.org The energy profiles of the reactions have been calculated, revealing the free energy barriers for each step of the catalytic cycle. researchgate.netnih.gov For example, in the conversion of D-xylulose-5-phosphate (X5P) to glyceraldehyde-3-phosphate (G3P) by human transketolase, the free energy barrier for the cleavage of the C2x–C3x bond in the X5P-ThDP adduct was calculated to be 17.5 kcal·mol−1. nih.govacs.org
| Enzyme | QM/MM Method | Key Findings | Reference(s) |
| Human Transketolase | DFT/MM | His110 is involved in ThDP activation; the H2N4' group stabilizes the cofactor and Breslow intermediate. | acs.orgacs.org |
| Human Transketolase | DFT/MM | Calculated the free energy profile for the conversion of X5P to G3P, with a barrier of 17.5 kcal·mol−1 for C-C bond cleavage. | nih.govacs.org |
| 1-Deoxy-D-xylulose 5-Phosphate Synthase | QM/MM | A water-mediated mechanism is favored for the initial deprotonation of the TPP cofactor. | nih.gov |
Molecular Dynamics (MD) Simulations of Enzyme-Intermediate Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic interactions between the α,β-dihydroxyethyl-TPP intermediate and the enzyme, as well as the conformational landscape of the enzyme-intermediate complex. These simulations, which model the atomic motions of the system over time, reveal how the protein's flexibility and conformational changes are coupled to the catalytic process.
MD simulations of transketolase have been used to study the stability of the enzyme and the effects of mutations on its function. pnas.orgpnas.org For example, simulations of E. coli transketolase variants have shown that mutations can lead to increased flexibility in active-site regions, which can impact both activity and stability. pnas.org These studies highlight the importance of considering long-range dynamic effects in enzyme engineering.
The binding of the TPP cofactor and the formation of the α,β-dihydroxyethyl-TPP intermediate can induce conformational changes in the enzyme. MD simulations of plasmodial transketolases have shown that the binding of inhibitors reduces residue fluctuations, particularly in the active site. nih.gov Simulations of human transketolase have revealed oscillations of a water molecule and the side chain of Gln367, suggesting a dynamic proton wire that could be involved in catalysis. researchgate.net The conformational dynamics of the enzyme-intermediate complex are crucial for positioning catalytic residues and facilitating the subsequent steps of the reaction.
| Enzyme System | Simulation Type | Key Findings | Reference(s) |
| E. coli Transketolase variants | MD | Mutations can increase active site flexibility, affecting the activity-stability trade-off. | pnas.orgpnas.org |
| Plasmodial Transketolases | MD | Ligand binding reduces residue fluctuations in the active site. | nih.gov |
| Human Transketolase | MD | Revealed a dynamic proton wire involving a water molecule and Gln367. | researchgate.net |
Free Energy Calculations and Transition State Profiling of alpha,beta-Dihydroxyethyl-TPP Pathways
Free energy calculations are essential for quantitatively describing the energetics of the reaction pathways involving α,β-dihydroxyethyl-TPP. These calculations allow for the determination of activation energies and reaction free energies, providing a thermodynamic and kinetic profile of the catalytic mechanism. Methods like metadynamics and umbrella sampling are used in conjunction with MD simulations to explore the free energy landscape along a defined reaction coordinate. frontiersin.orgbiorxiv.org
For human transketolase, the free energy profile for the entire catalytic cycle has been determined using QM/MM calculations. researchgate.netnih.gov These studies have identified the rate-determining steps and the relative stabilities of the intermediates. For instance, the formation of the α,β-dihydroxyethyl-TPP intermediate (referred to as the X5P-ThDP adduct) from the enzyme-substrate complex has a free energy barrier of 7.9 kcal·mol−1 and is an exergonic process. nih.govacs.org The subsequent cleavage of this intermediate to release the first product has a higher barrier of 17.5 kcal·mol−1. nih.govacs.org
Transition state (TS) structures for the various steps have been characterized, providing a detailed understanding of the bond-breaking and bond-forming processes. researchgate.netnih.gov For example, in the formation of the α,β-dihydroxyethyl-TPP intermediate, the C2–C2x bond is partially formed in the transition state, and the reaction proceeds through a concerted but asynchronous proton transfer. nih.gov The study of transition state ensembles provides further insight into the dynamic nature of the catalytic process. elifesciences.org
| Reaction Step in Human Transketolase | Computational Method | Calculated Free Energy Barrier | Key Finding | Reference(s) |
| Formation of X5P-ThDP adduct | QM/MM | 7.9 kcal·mol−1 | Concerted but asynchronous proton transfer. | nih.govacs.org |
| Cleavage of C2x–C3x bond in X5P-ThDP adduct | QM/MM | 17.5 kcal·mol−1 | Rate-limiting step in the first half-reaction. | nih.govacs.org |
In Silico Approaches for Rational Enzyme Redesign Affecting Intermediate Fate
Computational methods are increasingly used for the rational redesign of enzymes to alter their substrate specificity, improve their catalytic efficiency, or even introduce novel functionalities. nih.govresearchgate.netnrel.govuottawa.ca For TPP-dependent enzymes, in silico approaches can be used to engineer variants that affect the formation and subsequent reactions of the α,β-dihydroxyethyl-TPP intermediate.
Rational design strategies often involve identifying key residues in the active site that interact with the substrate or intermediate and then predicting the effects of mutations using computational modeling. For example, transketolase from E. coli has been engineered to accept unnatural donor and acceptor substrates through a combination of rational design and directed evolution. nih.gov Docking experiments suggested that mutations that improve the recognition of both the donor and acceptor substrates can act cooperatively to enhance catalytic activity. nih.gov
Computational protein design has also been used to create novel enzymes based on the TPP-dependent scaffold. nih.govresearchgate.netnrel.gov For instance, benzaldehyde (B42025) lyase was redesigned to create "formolase," an enzyme that catalyzes the carboligation of formaldehyde. nih.govresearchgate.net This was achieved by using computational tools to remodel the active site to better accommodate the smaller substrate. nih.govresearchgate.net These successes demonstrate the power of in silico methods to guide the engineering of enzymes with tailored properties that can influence the fate of key intermediates like α,β-dihydroxyethyl-TPP.
| Enzyme | Design Strategy | Target of Redesign | Outcome | Reference(s) |
| E. coli Transketolase | Rational design and directed evolution | Substrate specificity | Variants with improved activity towards unnatural donor and acceptor substrates. | nih.gov |
| Benzaldehyde Lyase | Computational protein design | Active site remodeling | Creation of "formolase" for the carboligation of formaldehyde. | nih.govresearchgate.net |
| E. coli Transketolase | Molecular dynamics and rational mutagenesis | Stability and activity | Variants with improved thermal stability and enhanced catalytic activity. | pnas.org |
Metabolic and Regulatory Contexts Involving Alpha,beta Dihydroxyethyl Tpp
Role of Transketolase in Pentose (B10789219) Phosphate (B84403) Pathway Flux and Regulation
Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis. wikipedia.orgjackwestin.com The central event in transketolase catalysis is the transfer of a two-carbon ketol unit from a donor ketose-phosphate to an acceptor aldose-phosphate. wikipedia.orgebi.ac.ukunivr.it This transfer is mediated by the formation of the covalent intermediate, α,β-dihydroxyethyl-TPP. wikipedia.orgwikidoc.orgpnas.org
The catalysis begins when the ylide form of the TPP cofactor attacks the carbonyl carbon of a donor substrate, such as xylulose-5-phosphate. wikipedia.orgwikipedia.org This leads to the cleavage of a carbon-carbon bond, releasing an aldose product (e.g., glyceraldehyde-3-phosphate) and leaving the two-carbon fragment covalently attached to TPP as α,β-dihydroxyethyl-TPP. wikipedia.orgnih.gov This key intermediate then facilitates the transfer of the two-carbon unit to an acceptor substrate, like ribose-5-phosphate (B1218738) or erythrose-4-phosphate, to generate new ketose-phosphates, such as sedoheptulose-7-phosphate or fructose-6-phosphate (B1210287). wikipedia.orgunivr.it
The reactions catalyzed by transketolase are reversible and play a crucial role in managing the flux of intermediates through the PPP. univr.itnih.gov Depending on the cell's metabolic needs, transketolase can either direct pentose phosphates toward the synthesis of nucleotide precursors (ribose-5-phosphate) or channel excess pentoses back into the glycolytic pathway by converting them into fructose-6-phosphate and glyceraldehyde-3-phosphate. wikipedia.orgvaia.comlibretexts.org This flexibility is vital for adapting to different metabolic demands, such as rapid cell proliferation versus energy production. nih.gov
Table 1: Key Reactions Catalyzed by Transketolase in the Pentose Phosphate Pathway
| Donor Substrate | Acceptor Substrate | Product 1 | Product 2 | Catalytic Intermediate |
| Xylulose-5-phosphate | Ribose-5-phosphate | Sedoheptulose-7-phosphate | Glyceraldehyde-3-phosphate | α,β-dihydroxyethyl-TPP |
| Xylulose-5-phosphate | Erythrose-4-phosphate | Fructose-6-phosphate | Glyceraldehyde-3-phosphate | α,β-dihydroxyethyl-TPP |
| Sedoheptulose-7-phosphate | Glyceraldehyde-3-phosphate | Ribose-5-phosphate | Xylulose-5-phosphate | α,β-dihydroxyethyl-TPP |
Interconnections with Glycolysis and Gluconeogenesis via TPP-Dependent Pathways
The formation of α,β-dihydroxyethyl-TPP by transketolase establishes a direct and reversible bridge between the pentose phosphate pathway and glycolysis. wikipedia.orgnih.govvaia.com By catalyzing the formation of fructose-6-phosphate and glyceraldehyde-3-phosphate, transketolase feeds intermediates directly into the glycolytic and gluconeogenic pathways. kenyon.edubasicmedicalkey.com This interconnection is fundamental for metabolic flexibility, allowing cells to divert the carbon skeletons of sugars according to their energetic and biosynthetic requirements. vaia.com For instance, when the demand for NADPH and pentoses is low, intermediates can be shunted into glycolysis to generate ATP. Conversely, glycolytic intermediates can enter the non-oxidative PPP to generate ribose-5-phosphate for nucleotide synthesis without going through the oxidative, NADPH-producing steps. libretexts.org
Beyond transketolase, other TPP-dependent enzymes are critical hubs linking major metabolic routes. The pyruvate (B1213749) dehydrogenase complex (PDH) is a prime example, connecting glycolysis to the citric acid cycle. PDH catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, a reaction that proceeds through a hydroxyethyl-TPP intermediate, which is structurally related to α,β-dihydroxyethyl-TPP. wikipedia.orgmdpi.commdpi.com This reaction is a key control point in central metabolism. Similarly, in the citric acid cycle, the α-ketoglutarate dehydrogenase complex, another TPP-dependent enzyme system, catalyzes a crucial energy-yielding step. wikipedia.org These enzymes underscore a recurring theme in metabolism where TPP-mediated catalysis is employed at critical junctures to direct the flow of carbon.
Table 2: TPP-Dependent Enzymes as Links Between Major Metabolic Pathways
| Enzyme/Complex | Pathway(s) Involved | Key Intermediate | Metabolic Connection |
| Transketolase | Pentose Phosphate Pathway, Glycolysis, Gluconeogenesis, Calvin Cycle | α,β-dihydroxyethyl-TPP | Interconverts sugar phosphates, linking PPP to glycolytic intermediates. wikipedia.orgvaia.com |
| Pyruvate Dehydrogenase Complex | Glycolysis, Citric Acid Cycle | Hydroxyethyl-TPP | Converts pyruvate from glycolysis into acetyl-CoA for the TCA cycle. mdpi.commdpi.com |
| α-Ketoglutarate Dehydrogenase Complex | Citric Acid Cycle | Succinyl-TPP (intermediate step) | Catalyzes a rate-limiting step within the TCA cycle. wikipedia.org |
| Pyruvate Decarboxylase | Ethanol Fermentation | Hydroxyethyl-TPP | Converts pyruvate to acetaldehyde (B116499) in yeast and some plants. wikipedia.org |
Regulation of Enzymes Catalyzing alpha,beta-Dihydroxyethyl-TPP Formation
The primary enzyme responsible for generating α,β-dihydroxyethyl-TPP is transketolase, and its activity is modulated through several mechanisms, ensuring its function is aligned with the cell's metabolic state.
Substrate Availability and Affinity: Transketolase activity is highly dependent on the concentration of its donor and acceptor substrates. embopress.org Furthermore, the binding of a donor substrate, such as xylulose-5-phosphate, enhances the affinity of the apoenzyme for its TPP cofactor. nih.gov This effect is attributed to the formation of the α,β-dihydroxyethyl-TPP intermediate, which binds more tightly to the enzyme than TPP alone, suggesting a substrate-induced mechanism for stabilizing the active holoenzyme. nih.gov
Post-Translational Modification: A key regulatory mechanism for human transketolase is phosphorylation. The serine/threonine kinase Akt, a central node in growth factor signaling pathways, can phosphorylate transketolase on threonine residue 382 (Thr382). nih.gov This phosphorylation event markedly increases the enzyme's catalytic activity. This provides a direct link between external growth signals, amino acid availability, and the metabolic flux through the non-oxidative PPP, allowing the cell to boost the production of nucleotide precursors to support proliferation. nih.gov
Table 3: Mechanisms of Transketolase Regulation
| Regulatory Mechanism | Description | Effect on α,β-dihydroxyethyl-TPP Formation |
| Substrate-Induced Coenzyme Binding | Donor substrates increase the affinity of apotransketolase for the TPP cofactor. nih.gov | Promotes the formation of the active holoenzyme, thereby facilitating the generation of the intermediate. |
| Conformational Adjustments | Flexible active site loops close upon substrate binding, creating a catalytically favorable environment. wikipedia.orgwikidoc.org | Stabilizes the transition state and the α,β-dihydroxyethyl-TPP intermediate within the active site. |
| Phosphorylation by Akt | Phosphorylation of Thr382 in human transketolase enhances enzyme activity. nih.gov | Increases the overall catalytic rate, leading to greater production and turnover of the intermediate. |
| Indirect Allosteric Control | The PPP is regulated by NADPH inhibition of Glucose-6-Phosphate Dehydrogenase. libretexts.orglibretexts.org | Affects the supply of substrates (e.g., xylulose-5-phosphate) for transketolase, thus indirectly modulating the rate of intermediate formation. |
Significance in Cellular Redox Homeostasis (e.g., NADPH Production)
The metabolic reactions involving α,β-dihydroxyethyl-TPP are intimately linked to the maintenance of cellular redox homeostasis, primarily through the role of the pentose phosphate pathway in producing NADPH. wikipedia.orglibretexts.org NADPH, the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate, serves as the principal electron donor in reductive biosynthesis and antioxidant defense. nih.govnih.gov
The NADPH produced is vital for:
Antioxidant Defense: It is the essential cofactor for glutathione (B108866) reductase, an enzyme that maintains a reduced pool of glutathione. Reduced glutathione is a major cellular antioxidant, used by glutathione peroxidase to neutralize reactive oxygen species like hydrogen peroxide. libretexts.orgnih.gov
Reductive Biosynthesis: NADPH provides the reducing power for anabolic pathways, including the synthesis of fatty acids, cholesterol, and steroid hormones. wikipedia.orglibretexts.org
Folate Metabolism: The PPP is uniquely required to maintain a normal NADPH/NADP+ ratio, which is necessary for the function of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and nucleotide synthesis. nih.govnih.gov
Therefore, the catalytic cycle involving α,β-dihydroxyethyl-TPP, by sustaining the PPP, is fundamental to protecting cells from oxidative damage and providing the building blocks for growth.
Table 4: Cellular Functions Dependent on NADPH from the Pentose Phosphate Pathway
| Cellular Process | Role of NADPH | Connection to α,β-dihydroxyethyl-TPP |
| Antioxidant Defense | Cofactor for glutathione reductase to regenerate reduced glutathione. libretexts.org | Transketolase activity sustains PPP flux, enabling continuous NADPH production for redox balance. |
| Fatty Acid Synthesis | Electron donor for fatty acid synthase complex. libretexts.orgnih.gov | Supports the high demand for NADPH in anabolic tissues by regenerating PPP substrates. |
| Steroid Synthesis | Required for hydroxylation reactions in steroid hormone biosynthesis. wikidoc.org | Enables NADPH production necessary for steroidogenic pathways. |
| Nucleotide Synthesis | Cofactor for ribonucleotide reductase (converts ribonucleotides to deoxyribonucleotides) and dihydrofolate reductase. nih.gov | Transketolase activity is linked to folate metabolism and the provision of precursors for nucleotides. nih.govnih.gov |
Evolutionary Conservation and Divergence of this compound-Mediated Catalysis Across Organisms
The catalytic mechanism involving α,β-dihydroxyethyl-TPP is ancient and remarkably conserved, reflecting the fundamental importance of the transketolase reaction in central metabolism. The enzyme is found in all domains of life, including bacteria, archaea, plants, and animals. wikipedia.orgmalariaworld.org
Conservation:
Catalytic Core: The fundamental mechanism of TPP-dependent ketol transfer via the α,β-dihydroxyethyl-TPP intermediate is conserved across species. wikipedia.orgnih.gov
Active Site Residues: Key amino acid residues involved in binding the thiamine (B1217682) pyrophosphate cofactor and the phosphate group of the sugar substrates are highly conserved. wikidoc.orgnih.govroyalsocietypublishing.org For example, specific arginine and histidine residues that interact with the substrate's phosphate moiety are found in transketolases from yeast to humans. nih.govroyalsocietypublishing.org
Enzyme Family: Transketolase belongs to a large family of TPP-dependent enzymes that share structural domains (PP- and Pyr-domains) and likely evolved from a common ancestor through processes of gene duplication and divergence. core.ac.uk
Divergence:
Structural and Kinetic Differences: Despite the conserved core, significant differences exist. Human transketolase, for instance, exhibits distinct kinetic properties and structural features compared to its bacterial counterparts. malariaworld.org
Domain Architecture: While the catalytic domains are conserved, the linker regions connecting them can vary. Transketolases from animals form a separate structural group from those of bacteria, fungi, and plants, largely due to a different linker domain, which may confer distinct regulatory properties. malariaworld.org
Related Enzymes: The TPP-dependent enzyme scaffold has been adapted for different functions. For example, 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) in bacteria and plants is evolutionarily related to transketolase and uses a similar TPP-dependent mechanism, but it catalyzes a condensation reaction to produce isoprenoid precursors instead of participating in the PPP. ebi.ac.uk This highlights how a conserved catalytic strategy has diverged to fulfill different metabolic roles.
This blend of conservation and divergence illustrates a common evolutionary pattern: a core, indispensable catalytic mechanism is preserved while peripheral features evolve, allowing organisms to fine-tune metabolic pathways to their specific physiological and environmental contexts.
Table 5: Conservation and Divergence of Transketolase Across Kingdoms
| Feature | Conservation | Divergence |
| Catalytic Mechanism | TPP-dependent ketol transfer via α,β-dihydroxyethyl-TPP intermediate is universal. wikipedia.orgnih.gov | Substrate specificity can vary; related enzymes like DXPS use a similar mechanism for different reactions. ebi.ac.uk |
| Active Site | Key residues for TPP and substrate phosphate binding are highly conserved. nih.govroyalsocietypublishing.org | Human transketolase has a five-residue histidyl crown around the TPP cofactor, whereas most others have six. malariaworld.org |
| Overall Structure | The homodimeric structure and the general fold of the catalytic domains are conserved. ebi.ac.ukmalariaworld.org | Animal transketolases have a distinct linker domain between the main structural domains compared to bacterial, fungal, and plant enzymes. malariaworld.org |
| Regulation | Regulation by substrate availability is a common principle. | Higher organisms have evolved additional layers of regulation, such as phosphorylation by Akt in humans. nih.gov |
Synthetic Analogs and Probes of Alpha,beta Dihydroxyethyl Tpp
Chemical Synthesis of Stable α,β-Dihydroxyethyl-TPP Mimetics and Analogs
The synthesis of stable mimics of TPP and its intermediates is a key strategy for investigating the structure-activity relationships of TPP-dependent enzymes. cam.ac.uk A common approach involves modifying the thiazolium ring of thiamine (B1217682), which is central to its catalytic activity. These analogs are often designed to be potent inhibitors that can provide insights into the enzyme's active site. cam.ac.ukresearchgate.net
One successful strategy has been the replacement of the thiazolium ring with a triazole ring. researchgate.net This substitution results in compounds that can be pyrophosphorylated to create potent inhibitors of enzymes like pyruvate (B1213749) decarboxylase (PDC). researchgate.net For example, novel triazole-based pyrophosphate analogues of TPP have been synthesized and shown to be extremely potent inhibitors of PDC from Zymomonas mobilis, with inhibition constants (Kᵢ) as low as 20 picomolar. researchgate.net This represents a significantly stronger interaction than that of TPP itself, which has a dissociation constant (Kₑ) of 0.35 micromolar. researchgate.net
Further modifications to this triazole scaffold have included the synthesis of analogs with various mimics of the pyrophosphate group to explore their inhibitory effects. researchgate.net Another approach has been the creation of a furan (B31954) analogue of TPP, synthesized through a gold(I)-catalyzed cyclization. This furan-based mimic, when pyrophosphorylated, also proved to be a very strong inhibitor of PDC. researchgate.net These stable mimetics, while not replicating the α,β-dihydroxyethyl group directly, act as powerful tools to probe the cofactor binding site and understand the structural requirements for enzymatic catalysis. cam.ac.uk
Table 1: Examples of Synthesized TPP Analogs This table is interactive. You can sort and filter the data.
| Analog Type | Core Ring System | Target Enzyme (Example) | Key Feature | Reference |
|---|---|---|---|---|
| Triazole Analog | 1,2,3-Triazole | Pyruvate Decarboxylase (PDC) | Replaces thiazolium ring; highly potent inhibition. | researchgate.net |
| Furan Analog | Furan | Pyruvate Decarboxylase (PDC) | Replaces thiazolium ring via gold-catalyzed synthesis. | researchgate.net |
Design and Application of Mechanism-Based Inactivators Targeting Intermediate Pathways
Mechanism-based inactivators are unreactive compounds that are catalytically converted by a specific enzyme into a reactive species. This species then forms a covalent bond with the enzyme, leading to its irreversible inactivation. Such inactivators are invaluable for identifying active site residues and elucidating catalytic mechanisms.
For TPP-dependent enzymes, inactivators are often designed to mimic a substrate and hijack the catalytic cycle after the formation of an initial adduct with TPP. Conjugated α-keto acids have been identified as effective mechanism-based inactivators for enzymes like brewer's yeast pyruvate decarboxylase. iums.ac.ir For instance, derivatives of phenyl-keto butenoic acid have been shown to inhibit pyruvate decarboxylase. ijcce.ac.ir Specifically, the meta-nitro phenyl derivative of 2-oxo-3-butenoic acid acts as an inhibitor of transketolase, demonstrating a two-step inhibition process where the inhibitor first binds non-cooperatively and then, at higher concentrations, causes a sharp increase in inhibition. ijcce.ac.ir
Another example involves the enzyme benzaldehyde (B42025) lyase (BAL), a TPP-dependent enzyme. While the wild-type enzyme is unaffected by the substrate analogue benzoylphosphonate, a single point mutation (A28S) renders the enzyme susceptible to inactivation. acs.org The mutant enzyme is inactivated by methyl benzoylphosphonate and benzoylphosphonate, which leads to the phosphorylation of the newly introduced serine residue. acs.org This demonstrates how a subtle change in the active site can enable a molecule to become a mechanism-based inactivator, trapping the enzyme in a covalent complex. acs.org
Development of Fluorescent and Other Spectroscopic Probes for In Situ Intermediate Monitoring
Directly observing the α,β-DHE-TPP intermediate inside an enzyme's active site requires sophisticated spectroscopic techniques. The development of probes allows for real-time, in situ monitoring of catalytic events.
Fluorescent Probes: Fluorescence spectroscopy offers high sensitivity for detecting molecular events. One strategy involves using fluorescent derivatives of the natural cofactor or substrate. An example is the use of thiochrome, a fluorescent oxidation product of thiamine, which can be used to quantify thiamine levels. asm.orgscielo.br While this is not a direct probe for the catalytic intermediate, it illustrates the principle of using fluorescence in the context of TPP.
A more direct approach is the design of activity-based probes. For instance, a fluorescent probe has been developed for 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a TPP-dependent enzyme that is a target for antimicrobials. frontiersin.org This probe allows for dose-dependent fluorescent labeling of the enzyme, providing a tool to study its activity and screen for inhibitors. frontiersin.org Such probes can be designed to be selective for one TPP-dependent enzyme over others, such as pyruvate dehydrogenase or pyruvate decarboxylase. frontiersin.org
Other Spectroscopic Probes: Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy are powerful tools for in situ reaction monitoring because they provide structural information about molecules as they change during a reaction. americanpharmaceuticalreview.comacs.org These methods can detect labile intermediates that are difficult or impossible to isolate and analyze with offline methods like chromatography. spectroscopyonline.com By inserting fiber-optic probes directly into a reaction mixture, researchers can acquire real-time spectra. americanpharmaceuticalreview.com For example, in situ Raman spectroscopy can monitor the disappearance of a starting material by tracking a specific vibrational band (e.g., the C-Br band at 262 cm⁻¹) and the appearance of products. americanpharmaceuticalreview.com These techniques could be applied to TPP-dependent enzyme reactions to monitor the formation and decay of the α,β-DHE-TPP intermediate by identifying its unique vibrational signature.
Utilization of Unnatural Substrates and Their Conversion to Modified α,β-Dihydroxyethyl-TPP Forms
Enzyme engineering has expanded the catalytic capabilities of TPP-dependent enzymes, enabling them to accept unnatural substrates. The use of these substrates leads to the formation of modified versions of the α,β-DHE-TPP intermediate, which can then be converted into novel products.
Transketolase (TK), which naturally transfers a two-carbon ketol unit from a ketose phosphate (B84403) to an aldose phosphate, has been a key target for such engineering. nih.govdoi.org Wild-type TK has a narrow substrate scope, but protein engineering has successfully broadened its utility. nih.gov For example, E. coli transketolase has been engineered to accept pyruvate as a donor substrate and unnatural aldehydes like propanal, pentanal, and hexanal (B45976) as acceptor substrates. nih.gov The reaction with pyruvate would proceed through a 2-hydroxyethyl-TPP intermediate, rather than the natural α,β-dihydroxyethyl-TPP intermediate.
In a more unusual transformation, engineered transketolase from Geobacillus stearothermophilus has been shown to accept nitrosoarenes as unnatural substrates. doi.org Realizing the electronic similarity between nitrosobenzene (B162901) and the natural acceptor substrate benzaldehyde, researchers demonstrated that TK can catalyze the formation of N-arylated hydroxamic acids. This reaction involves the creation of a carbon-nitrogen bond instead of a carbon-carbon bond, proceeding through a novel TPP-bound intermediate. doi.org This work highlights the remarkable versatility of the TPP-dependent catalytic machinery and its potential for generating diverse, high-value chemical products through the formation of modified intermediates. nih.gov
Future Directions and Emerging Research Avenues
High-Resolution Structural Elucidation of Transient Intermediate States and Enzyme Dynamics
Capturing the precise three-dimensional structure of the fleeting α,β-dihydroxyethyl-TPP intermediate within an enzyme's active site is a paramount objective. Early successes, such as the cryocrystallography study of transketolase from Saccharomyces cerevisiae, have provided a static snapshot of the α-carbanion/enamine of DHEThDP. pnas.orgresearchgate.netwsu.edu This work, which achieved a resolution of 1.9 Å, revealed a planar intermediate in the E-configuration, firmly held by hydrogen bonds to histidine residues (His-103, His-481, and His-69 via a water molecule). pnas.orgresearchgate.net Crucially, these studies suggested that the active site is pre-organized for catalysis, with no significant conformational changes observed upon formation of the intermediate. pnas.orgresearchgate.netwsu.edu
However, static pictures are only part of the story. Future research will increasingly rely on time-resolved crystallography, such as serial femtosecond crystallography (SFX), and cryo-electron microscopy (cryo-EM) to visualize the complete catalytic cycle. dntb.gov.ua These techniques can provide a series of structural snapshots, effectively creating a molecular movie of the enzyme in action as it binds substrates, forms the DHEThDP intermediate, and releases products. Such studies, particularly on large multi-enzyme assemblies like the pyruvate (B1213749) dehydrogenase complex (PDHc), are essential to understand not just the static structure but also the intricate dynamics of substrate channeling and allosteric regulation. nih.govbiorxiv.orgbiorxiv.org For instance, cryo-EM has been instrumental in revealing the architecture of the PDHc core and the interactions of the lipoyl domains that shuttle intermediates between active sites. nih.govbiorxiv.org
| Technique | Application to α,β-Dihydroxyethyl-TPP Research | Key Insights | Relevant Enzymes |
| Cryocrystallography | Trapping and visualizing the stable α-carbanion/enamine intermediate. pnas.orgresearchgate.netwsu.edu | High-resolution static structure, identification of key stabilizing residues, assessment of conformational state. pnas.org | Transketolase pnas.orgresearchgate.netwsu.edu |
| Time-Resolved Crystallography (e.g., SFX) | Capturing multiple intermediate states throughout the catalytic cycle. dntb.gov.uacam.ac.uk | Understanding structural transitions, enzyme dynamics, and the complete reaction trajectory. cam.ac.uk | Pyruvate Dehydrogenase, Transketolase cam.ac.uk |
| Cryo-Electron Microscopy (Cryo-EM) | Structural determination of large, flexible enzyme complexes harboring the intermediate. nih.govbiorxiv.org | Elucidating the architecture of multi-enzyme complexes and the mechanism of substrate channeling. nih.govbiorxiv.org | Pyruvate Dehydrogenase Complex, 2-Oxoglutarate Dehydrogenase Complex biorxiv.orgbiorxiv.org |
Single-Molecule Studies of α,β-dihydroxyethyl-TPP Turnover and Conformational Transitions
While ensemble methods provide an average view, single-molecule techniques offer a unique window into the heterogeneity and stochastic nature of enzyme catalysis. Future studies will leverage single-molecule Förster Resonance Energy Transfer (smFRET) to probe the conformational dynamics of enzymes as they process the α,β-dihydroxyethyl-TPP intermediate. ista.ac.at By labeling different domains of an enzyme with a donor and acceptor fluorophore, researchers can measure real-time changes in distance, revealing conformational transitions associated with substrate binding, intermediate formation, and product release. ista.ac.atfrontiersin.org This is particularly relevant for testing hypotheses such as the "half-of-the-sites reactivity" proposed for some ThDP-dependent enzymes, which was challenged by crystallographic data showing high occupancy of the intermediate in both active sites of yeast transketolase. pnas.orgresearchgate.netwsu.edu Single-molecule studies can directly observe whether the two active sites in a dimer operate in a coordinated or independent fashion.
Furthermore, real-time NMR can be used to follow the kinetics of substrate turnover, providing complementary information to the structural dynamics observed with smFRET. ista.ac.at These approaches will be critical in understanding how protein motions, from subtle side-chain fluctuations to large-scale domain movements, are coupled to the chemical transformations occurring at the active site involving the DHEThDP intermediate. ista.ac.at
Discovery and Characterization of Novel Enzymes Utilizing α,β-dihydroxyethyl-TPP Chemistry
The ThDP-dependent enzyme superfamily is vast and functionally diverse, suggesting that many enzymes utilizing α,β-dihydroxyethyl-TPP or related intermediates remain to be discovered. science.govcore.ac.ukresearchgate.net Future research will focus on genome mining and screening enzyme libraries to identify novel catalysts with unique substrate specificities or reaction capabilities. escholarship.org For example, the discovery of stetterases, which catalyze 1,4-dicarbonyl synthesis, expanded the known repertoire of ThDP-dependent reactions. escholarship.org
Characterization of newly discovered enzymes, such as YerE from Pseudomonas protegens which accepts ketones as acceptor substrates, provides valuable insights into the structural determinants of substrate specificity. conicet.gov.ar Structural and mechanistic comparisons between known and novel enzymes, like the 'split-gene' transketolase from Carboxydothermus hydrogenoformans, will continue to illuminate how the conserved ThDP-binding fold is adapted to support a wide range of chemical transformations. core.ac.ukfrontiersin.org This knowledge is not only fundamental but also provides a rich resource of biocatalysts for synthetic chemistry. acs.org
Advanced Spectroscopic Methods for Real-Time, In Vivo Intermediate Detection
A major frontier in metabolic research is the ability to observe and quantify enzymatic intermediates directly within living cells. Advanced spectroscopic methods are being developed to meet this challenge. Genetically encoded biosensors based on FRET are a particularly promising avenue. frontiersin.orgnih.govresearchgate.net These sensors consist of a specific metabolite-binding protein fused between two fluorescent proteins. researchgate.netresearchgate.net Binding of the target molecule, in this case potentially a stable analogue of α,β-dihydroxyethyl-TPP or a related substrate, induces a conformational change that alters the FRET efficiency, providing a real-time readout of the intermediate's concentration. frontiersin.orgresearchgate.net
While creating a sensor for a transient intermediate like DHEThDP is highly challenging, developing sensors for its precursor substrates or downstream products can provide dynamic information about pathway flux. Complementary techniques such as in-cell NMR and advanced mass spectrometry are also being refined to provide quantitative data on metabolic dynamics, moving beyond simple metabolomics to true fluxomics. ista.ac.atnih.gov These methods will allow researchers to understand how the formation and consumption of the α,β-dihydroxyethyl-TPP intermediate are regulated within the complex network of cellular metabolism. frontiersin.org
Rational Engineering of Enzyme Specificity and Efficiency through Targeting Intermediate Pathways
A deep understanding of the α,β-dihydroxyethyl-TPP intermediate and its interactions within the active site empowers the rational engineering of ThDP-dependent enzymes. acs.org By targeting residues that stabilize the intermediate or control substrate access to it, researchers can alter the specificity and enhance the efficiency of these biocatalysts. Site-saturation mutagenesis (SSM) has proven to be a powerful tool in this endeavor, allowing for the exploration of the functional role of active site residues beyond simple alanine (B10760859) scanning. nih.govresearchgate.net
For example, engineering efforts on E. coli transketolase have successfully expanded its substrate scope to accept unnatural donor substrates like pyruvate and various non-native aldehyde acceptors. nih.gov Docking experiments combined with mutagenesis have identified key mutations that promote activity towards these new substrates. nih.govrsc.org Similarly, directed evolution has been used to engineer a thermostable transketolase from Geobacillus stearothermophilus to utilize aromatic aldehydes. rsc.org By focusing on the enzymatic steps involving the α,β-dihydroxyethyl-TPP intermediate, these protein engineering strategies can create novel biocatalytic pathways for the synthesis of high-value chemicals and pharmaceuticals. acs.orgnih.gov
| Enzyme | Engineering Goal | Mutagenesis Strategy | Outcome |
| E. coli Transketolase | Accept pyruvate as donor and unnatural aldehydes as acceptors. nih.gov | Design and recombination of single-point mutations. | 9.2-fold yield improvement for pyruvate and propionaldehyde (B47417) reaction. nih.gov |
| Geobacillus stearothermophilus Transketolase | Utilize arylalkanals and benzaldehyde (B42025) as acceptor substrates. rsc.org | Directed evolution. | Up to 28-fold rate acceleration for arylated substrates. rsc.org |
| Benzoylformate Decarboxylase | Explore roles of catalytic residues and evolve new selectivity. nih.govresearchgate.net | Site-saturation mutagenesis (SSM). | Generated variants with altered and reversed stereoselectivity. researchgate.net |
| E. coli MenD | Enhance and reverse stereoselectivity for α-hydroxy ketone synthesis. researchgate.net | Site-saturation mutagenesis of active-site residues. | Identified single-point mutants that reversed enantioselectivity. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
